molecular formula C10H8Cl2F2N2O B8163484 (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8163484
M. Wt: 281.08 g/mol
InChI Key: NIHKFEUSHKCRLA-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with chlorine atoms and a pyrrolidine ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and other functional group modifications.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often involving fluorination steps to introduce the fluorine atoms.

    Coupling Reaction: The two rings are then coupled together using a suitable coupling reagent under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrrolidine rings.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: This compound features a similar pyridine ring but with different substituents and a different secondary ring structure.

    (3,3-Difluoropyrrolidin-1-yl)(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone: This compound has a similar pyrrolidine ring but with different substituents and additional functional groups.

Uniqueness

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to its specific combination of chlorine and fluorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2N2O/c11-7-3-6(4-15-8(7)12)9(17)16-2-1-10(13,14)5-16/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKFEUSHKCRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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